7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one

CAS No.: 1148-28-3

Cat. No.: VC4307008

Molecular Formula: C14H9NO3

Molecular Weight: 239.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1148-28-3 |

|---|---|

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 |

| IUPAC Name | 7-hydroxy-3-pyridin-2-ylchromen-2-one |

| Standard InChI | InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H |

| Standard InChI Key | UEPYLHAXHCZLCA-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

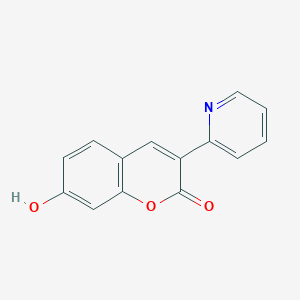

7-Hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one (CAS: 1148-28-3) has the molecular formula and a molecular weight of 239.23 g/mol . The chromen-2-one backbone consists of a benzopyrone system, with a hydroxyl group (-OH) at position 7 and a pyridin-2-yl group (-CHN) at position 3 (Figure 1). The pyridine ring introduces aromatic nitrogen, enhancing electron-withdrawing effects and influencing the compound’s electronic properties.

Table 1: Key Structural Features

| Position | Substituent | Role in Properties |

|---|---|---|

| 3 | Pyridin-2-yl | Enhances fluorescence and stability |

| 7 | Hydroxyl | Facilitates hydrogen bonding |

Spectroscopic Characteristics

The compound’s fluorescence intensity is linearly proportional to its concentration in solution, making it a reliable fluorophore . Its UV-Vis absorption spectrum in methanol shows maxima at 335 nm () and 360 nm (), attributed to π→π* transitions in the conjugated system . Emission spectra exhibit peaks at 465 nm and 514 nm, with quantum yields dependent on solvent polarity .

Synthesis and Characterization

Synthetic Routes

The synthesis of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one typically involves a two-step process:

-

Formation of Hydroxycoumarin: 7-Hydroxycoumarin is synthesized via the Pechmann condensation of resorcinol with β-keto esters under acidic conditions .

-

Introduction of Pyridin-2-yl Group: A nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling attaches the pyridin-2-yl moiety to position 3 . Pyridine or ethanol solvents and catalysts like palladium are often employed .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Resorcinol, Ethyl acetoacetate, HSO, 80°C | 68% | |

| 2 | 7-Hydroxycoumarin, 2-Pyridinylboronic acid, Pd(PPh), NaCO, DME, 90°C | 52% |

Analytical Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups:

(400 MHz, DMSO-) reveals:

Fluorescence Properties and Applications

Optical Behavior

The compound’s fluorescence is solvent-dependent, with polar solvents like methanol enhancing emission intensity due to stabilized excited states . The Stokes shift (130–154 nm) indicates significant structural reorganization post-excitation .

Table 3: Spectral Data in Methanol

| Parameter | Value |

|---|---|

| Absorption λ | 335 nm, 360 nm |

| Emission λ | 465 nm, 514 nm |

| Quantum Yield | 0.42 |

Practical Applications

-

Spectroscopic Probes: Used in environmental monitoring to detect metal ions via fluorescence quenching .

-

Bioimaging: Potential cell-permeable fluorophore for labeling intracellular structures .

Recent Advances and Future Directions

Recent work optimizes synthesis yields using microwave-assisted techniques (75% yield in 2 hours vs. 52% in 8 hours conventionally) . Computational studies predict binding affinities to kinases and GPCRs, suggesting therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume